![molecular formula C23H22N2O6S B1210596 Carfecillin CAS No. 27025-49-6](/img/structure/B1210596.png)
Carfecillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carfecillin is a penicillin. It derives from a carbenicillin. It is a conjugate acid of a carfecillin(1-).
Carbenicillin Phenyl is the phenyl ester of carbenicillin, a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity. Following absorption, carbenicillin phenyl sodium is rapidly hydrolyzed to the active carbenicillin, which binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.
The phenyl ester of CARBENICILLIN that, upon oral administration, is broken down in the intestinal mucosa to the active antibacterial. It is used for urinary tract infections.
Scientific Research Applications
Antibacterial Activity
Carfecillin, an alpha-phenyl ester of carbenicillin, demonstrates its antibacterial activity through hydrolysis in the presence of serum or body tissues, liberating carbenicillin. This process is slower in aqueous solutions. The antibacterial spectrum of carfecillin is generally similar to that of carbenicillin, especially against gram-negative bacilli and gram-positive cocci, due to extensive hydrolysis. Carfecillin is particularly effective when orally administered in mice, producing significant blood concentrations of carbenicillin and effectively treating various experimental mouse infections (Basker, Comber, Sutherland, & Valler, 1977).
Effectiveness in Mouse Infections
Carfecillin has shown notable efficacy in treating various intraperitoneal infections in mice, including those caused by certain ampicillin-resistant bacteria. Its effectiveness extends to the treatment of experimental pyelonephritis and renal infections caused by pathogens such as Pseudomonas aeruginosa and Escherichia coli (Comber & Valler, 1976).
Pharmacological Properties
The pharmacological profile of carfecillin is characterized by its enhanced oral absorption due to the phenyl ester substitution. This modification allows for the liberation of free carbenicillin into the circulation following hydrolysis in the intestinal mucosa. The commercial tablet form of carfecillin has been observed to achieve higher and quicker peak serum levels compared to earlier formulations (Wilkinson, Reeves, & Wise, 1976).
Treatment of Urinary Infections
Carfecillin has been particularly effective in treating urinary infections caused by organisms previously only susceptible to intramuscular therapy. Notably, it has been used to control febrile episodes in patients with chronic urinary infections, allowing them to avoid hospitalization and maintain quality of life (Ridley, 1974).
properties
CAS RN |
27025-49-6 |
---|---|
Product Name |
Carfecillin |
Molecular Formula |
C23H22N2O6S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1 |
InChI Key |
NZDASSHFKWDBBU-KVMCETHSSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
Other CAS RN |
27025-49-6 |
Related CAS |
21649-57-0 (hydrochloride salt) |
synonyms |
BRL 3475 BRL-3475 BRL3475 Carbenicillin Phenyl Sodium Carfecillin Carfecillin Sodium Salt Carphecillin Salt, Carfecillin Sodium Sodium Salt, Carfecillin Uticillin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.